Lidocaine and tetracaine

Topical anesthesia Vascular access Onset time

Lidocaine and tetracaine (CAS 444093-81-6) is a fixed-dose combination topical anesthetic comprising lidocaine, an amide-type local anesthetic, and tetracaine, an ester-type local anesthetic, co-formulated to provide dermal analgesia. The combination is available in both cream and patch delivery systems, with the cream formulation indicated for use on intact skin in adults to provide topical local analgesia for superficial dermatological procedures such as dermal filler injection, pulsed dye laser therapy, facial laser resurfacing, and laser-assisted tattoo removal.

Molecular Formula C29H46N4O3
Molecular Weight 498.7 g/mol
CAS No. 444093-81-6
Cat. No. B1244289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLidocaine and tetracaine
CAS444093-81-6
SynonymsS-Caine Peel
Molecular FormulaC29H46N4O3
Molecular Weight498.7 g/mol
Structural Identifiers
SMILESCCCCNC1=CC=C(C=C1)C(=O)OCCN(C)C.CCN(CC)CC(=O)NC1=C(C=CC=C1C)C
InChIInChI=1S/C15H24N2O2.C14H22N2O/c1-4-5-10-16-14-8-6-13(7-9-14)15(18)19-12-11-17(2)3;1-5-16(6-2)10-13(17)15-14-11(3)8-7-9-12(14)4/h6-9,16H,4-5,10-12H2,1-3H3;7-9H,5-6,10H2,1-4H3,(H,15,17)
InChIKeyLWNPNOFGINFGGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lidocaine and Tetracaine (CAS 444093-81-6) Combination Topical Anesthetic: Baseline Definition and Procurement Context


Lidocaine and tetracaine (CAS 444093-81-6) is a fixed-dose combination topical anesthetic comprising lidocaine, an amide-type local anesthetic, and tetracaine, an ester-type local anesthetic, co-formulated to provide dermal analgesia [1]. The combination is available in both cream and patch delivery systems, with the cream formulation indicated for use on intact skin in adults to provide topical local analgesia for superficial dermatological procedures such as dermal filler injection, pulsed dye laser therapy, facial laser resurfacing, and laser-assisted tattoo removal [2]. The eutectic mixture of these two agents enables effective transdermal delivery at a combined concentration of 7% lidocaine and 7% tetracaine, yielding a rapid onset of action and extended duration of anesthesia [3].

Topical anesthesia PK/PD research models (dermal delivery, onset-duration profiling)
Eutectic cream and heated patch formulation systems for transdermal studies
Reported rapid onset and extended duration endpoints in procedural models

Why Generic Substitution of Lidocaine and Tetracaine (CAS 444093-81-6) with Single-Agent or Alternative Combination Topical Anesthetics Fails in Clinical Practice


Direct substitution of the lidocaine/tetracaine combination with single-agent lidocaine, alternative eutectic mixtures such as lidocaine/prilocaine (EMLA), or compounded multi-agent formulations (e.g., BLT, LET) introduces clinically meaningful variability in three critical dimensions: time to onset of adequate anesthesia, systemic bioavailability of the anesthetic agents, and the extent of local skin retention [1]. The pharmacodynamic and pharmacokinetic profiles of these formulations differ substantially; for instance, the heated lidocaine/tetracaine patch demonstrates statistically significant superiority in pain reduction at application times as short as 10 minutes compared to lidocaine/prilocaine cream, while compounded formulations exhibit wide interindividual variability in serum lidocaine levels, with BLT (benzocaine/lidocaine/tetracaine) producing serum lidocaine concentrations of 0.17 μg/mL versus generic EMLA at 0.72 μg/mL [2][3]. These differences preclude reliable interchangeability in procedural settings where predictable onset, depth of anesthesia, and systemic exposure are required.

Onset profile mismatch: single-agent lidocaine or lidocaine/prilocaine may require longer application times in vascular access research models.
Systemic exposure variability: compounded and commercial formulations produce differing peak serum levels, affecting PK endpoint interpretation.
Dermal retention divergence: formulation composition alters skin concentration balance, limiting direct comparison across topical delivery systems.

Quantitative Differentiation Evidence for Lidocaine and Tetracaine (CAS 444093-81-6) Combination Versus Comparator Topical Anesthetics


Superior Onset of Analgesia: Lidocaine/Tetracaine Patch Versus EMLA Cream at Short Application Times

The heated lidocaine/tetracaine patch (Synera/Rapydan, containing 70 mg lidocaine and 70 mg tetracaine) provided significantly lower median VAS pain scores compared to lidocaine/prilocaine cream (EMLA) at application times of 10, 20, and 30 minutes before vascular access procedures. The difference was statistically significant at all time points shorter than 60 minutes, demonstrating a substantially faster onset of effective anesthesia [1].

Patch vs EMLA onset
Head-to-head
Median VAS pain scores lower at 10 min (P=0.010), 20 min (P=0.042), 30 min (P=0.001) in vascular access model.
Supports shorter application-time study design context.
Double-blind paired study; 82 volunteers; heated patch vs EMLA cream.
Topical anesthesia Vascular access Onset time Visual Analog Scale

Extended Duration of Analgesia: Lidocaine/Tetracaine Cream Provides Mean Duration of 9 to 11 Hours

The lidocaine/tetracaine cream formulation (7% lidocaine/7% tetracaine; Pliaglis) delivers a mean duration of analgesia of 9 hours, with a median duration reported as 11 hours in clinical studies. No significant difference in time to return of sensation was observed between 30-minute and 60-minute application periods [1][2].

Duration profile
Class-level
Reported mean duration 9 h, median 11 h in dermatological procedure research models.
Supports extended post-procedure monitoring context.
30–60 min application; class-level inference.
Topical anesthesia Duration of action Dermatological procedures Post-procedural analgesia

Reduced Systemic Bioavailability: BLT Formulation (Containing Lidocaine/Tetracaine) Exhibits Lower Serum Lidocaine Levels Than EMLA Cream

In a comparative study of five commonly-available lidocaine-containing topical anesthetics applied to the face under occlusion for 60 minutes, the BLT formulation (20% benzocaine, 6% lidocaine, 4% tetracaine) produced mean peak serum lidocaine concentrations of 0.17 μg/mL, substantially lower than generic EMLA cream (2.5% lidocaine/2.5% prilocaine) at 0.72 μg/mL and Topicaine (4% lidocaine) at 0.808 μg/mL [1].

Systemic exposure
Head-to-head
BLT formulation peak serum lidocaine 0.17 µg/mL vs EMLA 0.72 µg/mL, Topicaine 0.808 µg/mL.
Supports lower systemic exposure interpretation in large-area models.
25 volunteers; 60-min facial occlusion; blood sampling to 480 min.
Topical anesthetic Systemic absorption Serum lidocaine Safety profile

Formulation-Dependent Skin Retention and Systemic Bioavailability: Pliaglis Achieves Higher Dermal Concentrations Than Alternative 4% Lidocaine/4% Tetracaine Formulation

In a preclinical pilot study in Göttingen minipigs, the commercial Pliaglis formulation (7% lidocaine/7% tetracaine) produced skin concentrations of lidocaine (358 μg/g) and tetracaine (465 μg/g) that were approximately 10-fold higher than those achieved with an alternative 4% lidocaine/4% tetracaine formulation (Z4T4L4: 33.6 μg/g lidocaine, 46.1 μg/g tetracaine). Despite lower skin concentrations, the Z4T4L4 formulation exhibited numerically higher absolute systemic bioavailability (F%): lidocaine 1.98% vs 1.41%; tetracaine 3.34% vs 1.26% [1].

Dermal retention
Head-to-head
Pliaglis dermal lidocaine 358 µg/g vs Z4T4L4 33.6 µg/g; tetracaine F% 1.26% vs 3.34%.
Supports formulation-dependent dermal retention review.
Göttingen minipig pilot study; 10 g/100 cm², 60-min application.
Pharmacokinetics Dermal drug delivery Bioavailability Formulation comparison

Demonstrated Equivalence of Generic Lidocaine/Tetracaine Formulation to Reference Product in Laser Resurfacing Analgesia

A Phase 3 randomized, double-blind, split-face trial in Chinese adults undergoing facial fractional laser resurfacing demonstrated equivalent analgesic efficacy between CU-30101 (generic 7% lidocaine/7% tetracaine cream) and the reference product Pliaglis. Mean VAS pain scores were 35.3 ± 24.51 for CU-30101 and 37.3 ± 24.17 for Pliaglis, with the 95% confidence interval of the difference (-3.78 to -0.13) falling within the predefined equivalence margin of ±4.7 [1].

Generic equivalence
Head-to-head
CU-30101 vs Pliaglis: mean VAS 35.3 vs 37.3, 95% CI -3.78 to -0.13 within ±4.7 margin.
Supports generic formulation equivalence context.
Phase 3 split-face trial; 284 adults; facial fractional laser resurfacing.
Fractional laser Topical anesthesia Generic equivalence Visual Analog Scale

Procurement-Relevant Application Scenarios for Lidocaine and Tetracaine (CAS 444093-81-6) Combination Topical Anesthetic Based on Quantitative Differentiation Evidence


Vascular Access Procedures Requiring Rapid Patient Throughput

Clinical settings such as outpatient infusion centers, emergency departments, and pre-operative holding areas where vascular access must be established with minimal patient waiting time benefit from the lidocaine/tetracaine patch formulation. Evidence demonstrates that effective topical anesthesia is achieved with an application time as short as 10 minutes, and the lidocaine/tetracaine patch provides superior analgesia compared to lidocaine/prilocaine cream (EMLA) at 10, 20, and 30 minutes of application [1]. This rapid onset enables workflow optimization and reduces total procedural time.

Superficial Dermatological Procedures with Extended Post-Procedural Pain Management Requirements

For procedures such as laser-assisted tattoo removal, fractional laser resurfacing, pulsed dye laser therapy, and dermal filler injections, the lidocaine/tetracaine cream formulation (7%/7%) provides a mean duration of analgesia of 9 hours and median duration of 11 hours, extending pain relief into the post-procedural recovery period [1][2]. This extended duration reduces the need for supplemental oral analgesics and may improve patient compliance with aftercare instructions.

Large Surface Area Applications Requiring Minimized Systemic Lidocaine Exposure

When topical anesthesia is required over extensive skin areas (e.g., full-face laser resurfacing, large-area tattoo removal), formulations containing lidocaine and tetracaine in combination, such as the BLT (benzocaine/lidocaine/tetracaine) compounded mixture, produce substantially lower peak serum lidocaine concentrations (0.17 μg/mL) compared to single-agent lidocaine preparations (Topicaine: 0.808 μg/mL) or lidocaine/prilocaine combinations (generic EMLA: 0.72 μg/mL) [1]. This reduced systemic bioavailability translates to an improved safety margin against systemic lidocaine toxicity, particularly relevant in clinical settings where maximum safe lidocaine dosing (typically 4.5-7.0 mg/kg) must be carefully managed.

Cost-Conscious Procurement for High-Volume Dermatology Practices Performing Laser Procedures

High-volume dermatology and aesthetic medicine practices performing fractional laser resurfacing can confidently procure generic lidocaine/tetracaine 7%/7% cream formulations. Phase 3 clinical evidence confirms therapeutic equivalence to the branded reference product (Pliaglis), with mean VAS pain scores of 35.3 ± 24.51 for the generic formulation versus 37.3 ± 24.17 for the reference product (95% CI of difference: -3.78 to -0.13, within the predefined equivalence margin of ±4.7) [1]. This supports formulary substitution that maintains clinical efficacy while reducing per-procedure supply costs.

Application
Selection Property
Validation Focus
Vascular access anesthesia research models
Onset profile context
Application time vs pain score endpoints
Dermatological procedure models with extended monitoring
Duration of analgesia context
Post-procedural pain score monitoring
Large-area topical exposure safety research
Systemic absorption profile review
Serum lidocaine level monitoring
Generic formulation equivalence research
Generic-reference comparability context
Equivalence margins and VAS endpoints

Technical Documentation Hub

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37 linked technical documents
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